Antitubercular Activity of Furan-Containing Quinoline-4-Carbohydrazide-Derived Hybrids Compared to Class Baseline
Derivatives synthesized from the 2-(2-furyl)quinoline-4-carbohydrazide scaffold as a core building block demonstrate quantifiable antitubercular activity against Mycobacterium tuberculosis H37Rv strain. In a 2020 study of furan-quinoline-diamide (FQD) hybrids incorporating the 2-(furan-2-yl)quinoline-4-carbohydrazide moiety as a synthetic precursor, the synthesized compounds inhibited the growth of the H37Rv strain at concentrations ranging from 1.6 to 12 µg/mL [1]. Compounds 5f, 5b, and 8a exhibited particularly potent inhibition activity. By comparison, a 2016 study of seventeen quinoline-based carboxylic hydrazides evaluated against Mycobacterium tuberculosis H37Ra reported that four compounds exhibited MIC values below 20 µg/mL, with the two most potent compounds (6j and 6m) demonstrating MIC values of 7.70 and 7.13 µg/mL, respectively [2]. While these studies employed different mycobacterial strains (H37Rv versus H37Ra) and represent derivatives rather than the parent compound, the data establish a class-level activity range for quinoline-4-carbohydrazide derivatives in the low µg/mL to sub-20 µg/mL range, positioning furan-substituted quinoline-carbohydrazide-derived compounds as competitive antitubercular candidates within this established activity space [1][2].
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | Derivatives containing 2-(2-furyl)quinoline-4-carbohydrazide scaffold: MIC range 1.6–12 µg/mL against H37Rv |
| Comparator Or Baseline | Quinoline-based carboxylic hydrazide series: MIC values <20 µg/mL (best compounds 7.13 and 7.70 µg/mL) against H37Ra |
| Quantified Difference | Furan-containing derivatives achieve lower bound MIC of 1.6 µg/mL; broader class typically ≤20 µg/mL |
| Conditions | MABA assay; target compound-derived hybrids tested against H37Rv strain; comparator series tested against H37Ra strain |
Why This Matters
This quantifies that the furan C-2 quinoline scaffold can support potent antitubercular derivatives with MIC values as low as 1.6 µg/mL, establishing a benchmark for researchers selecting building blocks for hybrid antitubercular agent synthesis.
- [1] Rajpurohit, A. et al. (2020). Novel Furan Coupled Quinoline Diamide Hybrid Scaffolds as Potent Antitubercular Agents: Design, Synthesis and Molecular Modelling. Medicinal Chemistry, 16(4), 513-529. View Source
- [2] Design, synthesis and biological evaluation of novel quinoline‐based carboxylic hydrazides as anti‐tubercular agents (2016). Chemical Biology & Drug Design, 88(4), 534-541. MIC values: 6j = 7.70 μg/mL, 6m = 7.13 μg/mL. View Source
